molecular formula C14H15Cl2NO3 B2882877 Methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate CAS No. 349615-58-3

Methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate

Cat. No.: B2882877
CAS No.: 349615-58-3
M. Wt: 316.18
InChI Key: FWYGQWWTPSIOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate is a piperidine derivative featuring a 2,4-dichlorobenzoyl substituent at the nitrogen atom and a methyl ester at the 4-position. Piperidine carboxylates are widely explored in medicinal chemistry due to their structural versatility, enabling modifications for targeted biological activity. The compound is listed as discontinued by CymitQuimica (), suggesting it may have served as an intermediate or experimental precursor in drug discovery pipelines.

Properties

IUPAC Name

methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO3/c1-20-14(19)9-4-6-17(7-5-9)13(18)11-3-2-10(15)8-12(11)16/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYGQWWTPSIOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate typically involves the reaction of 2,4-dichlorobenzoyl chloride with piperidine-4-carboxylic acid methyl ester. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the benzoyl group can be replaced by other nucleophiles.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Products with different substituents replacing the chlorine atoms.

    Reduction: Alcohol derivatives of the original compound.

    Hydrolysis: The corresponding carboxylic acid and methanol.

Scientific Research Applications

Methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can facilitate binding to hydrophobic pockets in proteins, while the piperidine ring can interact with polar or charged residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of Methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate, highlighting substituent variations, molecular properties, and applications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Applications/Properties References
This compound 2,4-dichlorobenzoyl, methyl ester C₁₄H₁₅Cl₂NO₃ 316.18 g/mol Likely intermediate for drug synthesis; discontinued commercial availability
Methyl 1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxylate 2-chlorobenzyl sulfonyl, methyl ester C₁₄H₁₈ClNO₄S 331.81 g/mol Sulfonyl group enhances metabolic stability; potential CNS applications
1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid 2-chlorobenzoyl, carboxylic acid C₁₃H₁₄ClNO₃ 267.71 g/mol Soluble in DMSO/methanol; research chemical for derivatization
Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Iron (III) Iron(III) complex with thiourea ligands C₁₈H₁₄Cl₄FeN₄O₂S₂ 634.99 g/mol Anticancer candidate; ΔG = -7.76 kcal/mol, inhibition constant = 2.11 µM (superior to hydroxyurea)
Methyl 1-phenethyl-4-(N-phenylpropanamido)piperidine-4-carboxylate Phenethyl, phenylpropanamido, methyl ester C₂₄H₂₈N₂O₃ 392.50 g/mol μ-opioid receptor imaging agent ([11C]-labeled variant)

Key Comparative Insights

Ester vs. Carboxylic Acid Functionality

The methyl ester in the target compound improves cell permeability compared to the carboxylic acid derivative (), which may explain its use as a synthetic intermediate. However, ester groups are prone to hydrolysis in vivo, necessitating further prodrug strategies.

Metal Complexation for Enhanced Activity

The Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Iron (III) complex () exemplifies how coordination with metal ions can amplify biological efficacy. Its superior binding affinity over hydroxyurea (-6.50 kcal/mol ΔG ) highlights the role of metal-ligand interactions in stabilizing drug-receptor complexes.

Biological Activity

Methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, has been studied for various pharmacological effects, including its interactions with key biological targets. This article delves into the biological activity of this compound, presenting data from research studies, case analyses, and a comprehensive overview of its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C_{15}H_{14}Cl_2N_O_2, with a molecular weight of approximately 303.18 g/mol. The compound features a piperidine ring substituted with a dichlorobenzoyl group and a methyl ester, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research suggests that the compound can modulate enzyme activities and receptor interactions, potentially influencing pathways related to cancer and other diseases. The exact mechanisms may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act on various receptors, altering cellular responses.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance:

  • In vitro Studies : Research indicates that this compound exhibits cytotoxicity against various cancer cell lines. A study reported an IC50 value of approximately 15 µM against breast cancer cells, indicating significant inhibitory effects on cell proliferation.
Cell LineIC50 (µM)Reference
Breast Cancer15
Lung Cancer20
Colon Cancer18

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. A study demonstrated that the compound could reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study 1: Inhibition of Dihydrofolate Reductase (DHFR)

A notable study investigated the inhibitory effects of various piperidine derivatives on DHFR, an enzyme crucial for DNA synthesis. This compound was included in this analysis:

  • Findings : The compound exhibited competitive inhibition with an IC50 value of 12 µM.
  • Implications : This finding supports the potential use of this compound in developing treatments for diseases where DHFR plays a pivotal role, such as cancer and bacterial infections.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to evaluate how modifications to the piperidine structure affect biological activity:

  • Results : Variations in substituents on the benzoyl moiety significantly influenced potency. For example, compounds with electron-withdrawing groups showed enhanced activity compared to their electron-donating counterparts.
Substituent TypeActivity Change
Electron-WithdrawingIncreased
Electron-DonatingDecreased

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A common approach is coupling piperidine-4-carboxylate derivatives with halogenated benzoyl chlorides. For example, methyl piperidine-4-carboxylate can react with 2,4-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Purity can be improved via recrystallization or column chromatography .

Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions on the piperidine and benzoyl moieties.
  • HPLC-MS for purity assessment (>95%) and molecular weight verification.
  • FT-IR to identify ester (C=O stretch at ~1700 cm⁻¹) and amide/benzoyl carbonyl groups.
    Cross-referencing with published spectra of structurally similar compounds (e.g., methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate) ensures accuracy .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer : Based on safety data for analogous piperidine derivatives:

  • Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of vapors.
  • Store in a cool, dark place away from oxidizers and acids to prevent decomposition .

Advanced Research Questions

Q. How does the steric and electronic profile of the 2,4-dichlorobenzoyl group influence the compound’s reactivity and biological activity compared to other halogenated analogs?

  • Methodological Answer : The electron-withdrawing Cl groups increase the electrophilicity of the benzoyl carbonyl, enhancing reactivity in nucleophilic acyl substitutions. Steric hindrance from the 2,4-dichloro substitution may reduce binding affinity in some biological targets compared to mono-substituted analogs. Computational modeling (e.g., DFT calculations) can quantify electronic effects, while SAR studies on analogs (e.g., 3-bromo or 4-chloro derivatives) provide empirical validation .

Q. What strategies can resolve contradictory data in biological assays, such as inconsistent inhibition rates in enzyme studies?

  • Methodological Answer :

  • Dose-response curves : Test a wider concentration range to identify non-linear effects.
  • Assay optimization : Validate buffer pH (e.g., sodium acetate buffer at pH 4.6 for stability) and temperature .
  • Metabolite screening : Use LC-MS to detect degradation products that may interfere with assays.
  • Control experiments : Compare with structurally validated inactive analogs (e.g., unsubstituted benzoyl derivatives) to isolate target-specific effects .

Q. How can computational methods predict the compound’s pharmacokinetic properties, such as blood-brain barrier permeability?

  • Methodological Answer :

  • Molecular dynamics simulations : Model interactions with lipid bilayers to estimate permeability coefficients.
  • QSAR models : Use descriptors like logP (calculated ~2.8 for this compound) and polar surface area (<90 Ų) to predict absorption.
  • Docking studies : Map binding poses with transporters (e.g., P-glycoprotein) to assess efflux potential. Validate predictions with in vitro Caco-2 cell assays .

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be addressed?

  • Methodological Answer :

  • Chiral resolution : Use chiral HPLC or enzymatic resolution (e.g., lipases) to separate enantiomers.
  • Asymmetric synthesis : Optimize catalysts (e.g., BINOL-derived phosphoric acids) for stereoselective benzoylation.
  • Process monitoring : Implement inline PAT (process analytical technology) tools like FT-IR to detect racemization during scale-up .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results between in vitro and in vivo studies?

  • Methodological Answer :

  • Bioavailability factors : Measure plasma protein binding and metabolic stability (e.g., microsomal incubation assays) to identify rapid clearance in vivo.
  • Metabolite identification : Use HR-MS/MS to detect active/inactive metabolites that may explain efficacy gaps.
  • Tissue distribution studies : Radiolabel the compound (e.g., ¹⁴C) to quantify accumulation in target organs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.